Anti-HCV Potency vs. Sofosbuvir
In a direct preclinical comparison using HCV replicon assays, AT-511 (the free base of bemnifosbuvir) demonstrated approximately 10-fold higher potency than sofosbuvir (SOF) against a panel of laboratory strains and clinical isolates spanning HCV genotypes 1–5 [1]. The EC50 values for AT-511 ranged from 5–28 nM across the tested genotypes [2].
| Evidence Dimension | In vitro antiviral potency (EC50 range vs. fold difference) |
|---|---|
| Target Compound Data | AT-511 (active form of bemnifosbuvir): EC50 = 5–28 nM against HCV genotypes 1–5 |
| Comparator Or Baseline | Sofosbuvir (SOF): quantified as 10-fold less active against the same HCV genotype panel |
| Quantified Difference | Approximately 10-fold more potent |
| Conditions | HCV replicon assays using laboratory strains and clinical isolates of HCV genotypes 1–5 |
Why This Matters
Higher intrinsic potency may translate to lower dosing requirements or shorter treatment durations, key considerations for clinical trial supply planning and cost-effective procurement.
- [1] Good SS, Moussa A, Zhou XJ, Pietropaolo K, Sommadossi JP. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. PLoS One. 2020;15(1):e0227104. PMID: 31914458 View Source
- [2] Zhou XJ, et al. Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase. Expert Opin Investig Drugs. 2024;33(1):1-9. PMID: 38265202 View Source
